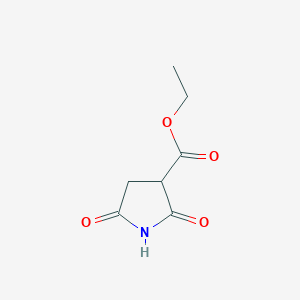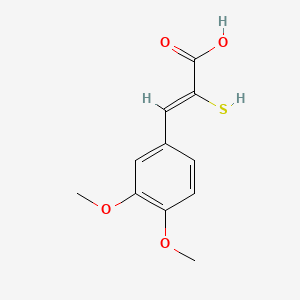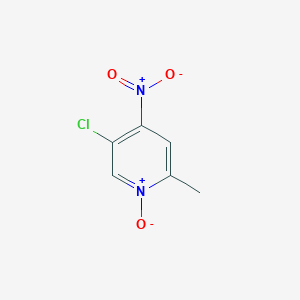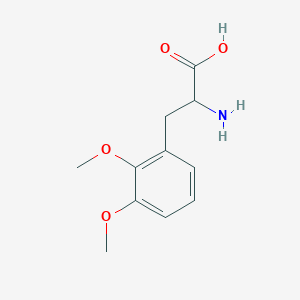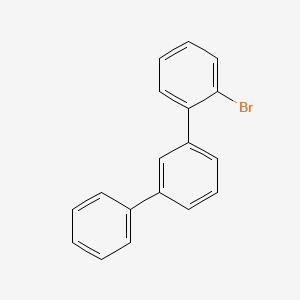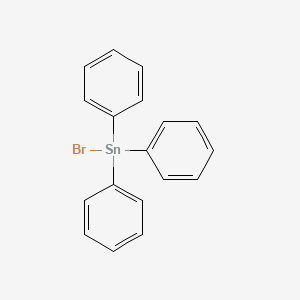
Bromo(triphenyl)stannane
Übersicht
Beschreibung
Bromo(triphenyl)stannane is a chemical compound with the molecular formula C18H15BrSn . It has a molecular weight of 429.9 g/mol.
Synthesis Analysis
Stannane synthesis typically involves stannylation or C-Sn coupling reactions . The synthesis of arylstannanes, alkylstannanes, vinylstannanes, and alkynylstannanes has been reported . A recent paper discussed a nickel-catalyzed stannylation of aryl halides using Bu3SnOMe in the presence of manganese powder .Chemical Reactions Analysis
Organotin hydrides, such as Bromo(triphenyl)stannane, have many applications in organic synthesis, particularly in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .Wissenschaftliche Forschungsanwendungen
Asymmetric Induction in Radical Reactions
Bromo(triphenyl)stannane and its derivatives have been utilized in the field of asymmetric induction in acyclic radical reactions. For instance, its use in the enantioselective syntheses of α-amino acids through carbon-carbon bond-forming radical reactions demonstrates high diastereoselectivity. This application highlights the compound's significance in synthetic organic chemistry, particularly in the formation of chiral molecules (Hamon, Massy-Westropp, & Razzino, 1995).
Development of Chiral Organotin Reagents
The synthesis of chiral organotin reagents is another important application. Bromo(triphenyl)stannane derivatives have been synthesized and characterized, contributing to the development of novel organotin reagents. These reagents have applications in various chemical transformations, including reductions and rearrangements, offering a pathway to synthesize complex organic molecules with specific stereochemistry (Pratt & Thomas, 1998).
Photochemical Studies
Photochemical studies have also employed bromo(triphenyl)stannane, particularly in understanding the 1,3-stannyl rearrangement of allylic stannanes. This research provides insights into the behavior of organotin compounds under photochemical conditions, which is valuable for designing light-induced chemical transformations (Takuwa, Kanaue, Yamashita, & Nishigaichi, 1998).
Stille Coupling in Synthesis
Stille coupling, a pivotal reaction in organic synthesis, often uses bromo(triphenyl)stannane derivatives. This process is crucial for creating carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The role of these stannanes in facilitating efficient and selective coupling reactions highlights their value in modern synthetic methodology (Arsenyan, Ikaunieks, & Belyakov, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromo(triphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMUPMBATZGWOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339477 | |
| Record name | Bromotriphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotriphenylstannane | |
CAS RN |
962-89-0 | |
| Record name | Stannane, bromotriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotriphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, bromotriphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline](/img/structure/B3338468.png)
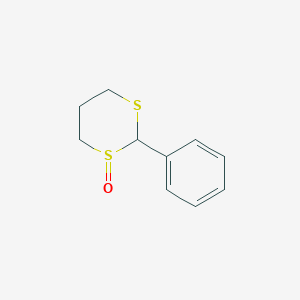
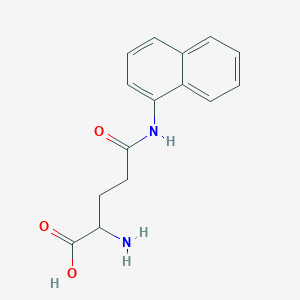
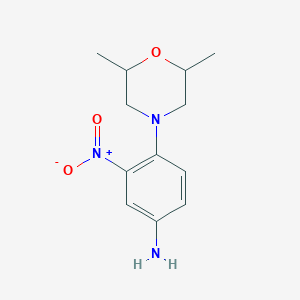
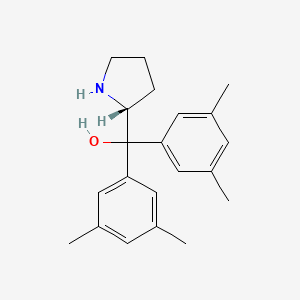
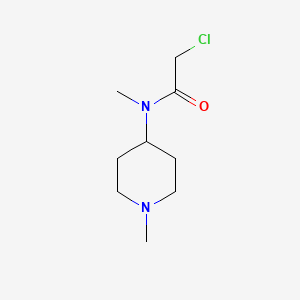
![11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B3338529.png)
![methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3338536.png)
